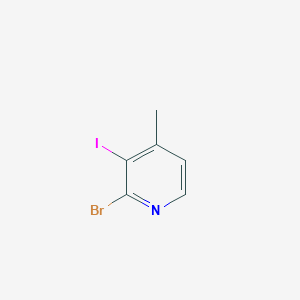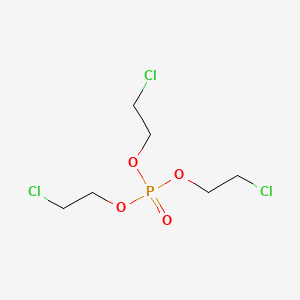
N-(4-Bromophenyl)cinnamamide
Descripción general
Descripción
N-(4-Bromophenyl)cinnamamide is an organic compound with the chemical formula C16H12BrNO . It is also referred to as 4-BCA .
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)cinnamamide and its derivatives has been reported in several studies . These compounds were synthesized using conventional and microwave irradiation methods . The chemical structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)cinnamamide includes an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Chemical Reactions Analysis
The chemical reactions involving N-(4-Bromophenyl)cinnamamide have been studied in the context of its synthesis . The compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Physical And Chemical Properties Analysis
N-(4-Bromophenyl)cinnamamide has a molecular weight of 302.17 . Its chemical formula is C15H12BrNO .Aplicaciones Científicas De Investigación
Antitubercular Properties : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives have been designed and synthesized, showing promising antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).
Antidepressant Effects : N-(2-hydroxyethyl) cinnamamide derivatives exhibited antidepressant-like action in mice, suggesting potential for the treatment of depression (Deng, Wu, Wei, & Quan, 2011).
Larvicidal Activity : Cinnamoyl amides from Zanthoxylum armatum and their synthetic analogues demonstrated larvicidal activity against the diamondback moth, Plutella xylostella, showing potential as insecticides (Kumar et al., 2016).
Crystal Structure Analysis : The crystal structure of N-(3-nitrophenyl)cinnamamide has been determined, providing insights into its molecular properties (Lee et al., 2019).
Analgesic and Anti-Inflammatory Applications : Some cinnamamides, including N-(3-bromo-4-methoxyphenethyl)cinnamamide, show potential for analgesic and anti-inflammatory applications (Du et al., 2022).
Atopic Dermatitis Treatment : Cinnamamides such as (E)-3-(4-hydroxyphenyl)-N-phenylethyl acrylamide have shown efficacy in treating atopic dermatitis in mice, suggesting potential therapeutic applications (Choi et al., 2019).
Pharmacological Properties and Druglikeness : Cinnamamides have a range of biological properties like anticonvulsant, muscle relaxant, antiallergic, antitumor, anesthetic, and anti-infective activities, making them promising candidates for drug development (Borul & Agarkar, 2020).
Antifungal and Insecticidal Properties : Novel cinnamide derivatives have shown significant antifungal and insecticidal activities, suggesting their potential use in agriculture (Xiao et al., 2011).
Anticonvulsant Activity : Cinnamamide derivatives have been investigated for their anticonvulsant properties, with potential therapeutic applications in treating seizures (Żesławska et al., 2017).
Rodent Repellent : Cinnamamide has been evaluated as a non-lethal repellent against rodents, providing an alternative to lethal control methods in pest management (Gurney, Watkins, Gill, & Cowan, 1996).
Mecanismo De Acción
Safety and Hazards
N-(4-Bromophenyl)cinnamamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
The future directions for N-(4-Bromophenyl)cinnamamide research involve the design and synthesis of novel compounds, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide . The structure–activity relationship analysis indicates that the presence of 1–naphthyl in R2 position determines their significant activity against bacteria strains, which can help guide the future design of similar antibacterial compounds .
Propiedades
IUPAC Name |
(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHIJOVRKMUDKW-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240107 | |
| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)cinnamamide | |
CAS RN |
134430-89-0 | |
| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134430-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





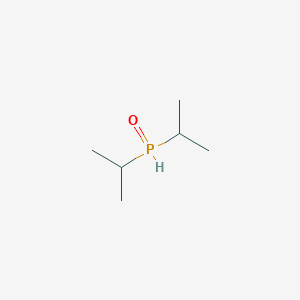
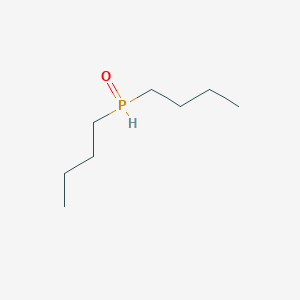

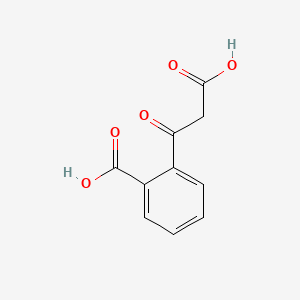
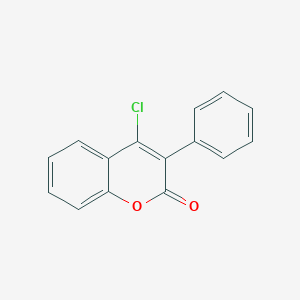

![3-(2-bromophenoxy)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774369.png)


